In-Depth Technical Guide: Identification and Characterization of 3-Amino-3-Phenylpropanoic Acid Urea Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Analytical identification, structural validation, and functional context of urea-linked -amino acid scaffolds.
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Focus: Analytical identification, structural validation, and functional context of urea-linked
-amino acid scaffolds.
Expertise & Experience: The Causality of Identification
In medicinal chemistry, 3-amino-3-phenylpropanoic acid (
-phenylalanine) is a privileged scaffold. Unlike its -amino acid counterpart, the -isomer introduces an additional methylene group () into the backbone. When derivatized as a urea, this scaffold confers unique proteolytic stability and conformational flexibility, making it critical for designing peptidomimetics (e.g., integrin inhibitors, -lactamase inhibitors).
The identification of these urea derivatives requires a distinct analytical logic compared to standard amides. The urea linkage (
) acts as both a hydrogen bond donor and acceptor, significantly influencing the spectroscopic signature.
Why Standard Protocols Fail
Standard peptide analysis often misidentifies urea derivatives due to:
NMR Ambiguity: The urea protons can exchange rapidly or overlap with aromatic signals, obscuring the diagnostic doublet required to prove the
-substitution.
MS Fragmentation: Unlike amides which cleave predictably at the peptide bond (
ions), ureas often undergo thermal decomposition or specific rearrangement (loss of isocyanate) inside the ion source, leading to confusing parent ion data if soft ionization is not strictly controlled.
This guide presents a self-validating identification system that triangulates structure using NMR coupling constants, specific MS fragmentation pathways, and chiral integrity checks.
The following diagram outlines the logical flow for confirming the identity of a 3-amino-3-phenylpropanoic acid urea derivative.
Figure 1: Logical workflow for the isolation and structural validation of urea derivatives.
Spectroscopic Signatures (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
The most definitive proof of the urea formation on the
-amino acid backbone is the coupling of the urea NH proton.
-CH Signal (Diagnostic): The methine proton at the chiral center (C3) typically appears as a multiplet (or quartet) at 5.2–5.5 ppm .
Urea NH Signal: In DMSO-
, the NH attached to the chiral center appears as a distinct doublet at 6.5–7.0 ppm (). This coupling to the -CH proves the nitrogen is protonated and functionalized.
-CH Signal: These diastereotopic protons appear as two doublets of doublets (dd) around 2.6–2.9 ppm , characteristic of the rigidified -amino acid backbone.
Data Summary Table: Diagnostic NMR Shifts (DMSO-
)
Position
Proton Type
Chemical Shift ()
Multiplicity
Diagnostic Value
N-H (Urea)
Amide
6.5 – 7.2 ppm
Doublet ( Hz)
Confirms urea linkage to chiral center.
C(3)-H
Methine ()
5.2 – 5.5 ppm
Quartet/Multiplet
Shifts downfield upon derivatization.
C(2)-H
Methylene ()
2.6 – 2.9 ppm
dd (Diastereotopic)
Confirms -backbone integrity.
COOH
Acid
12.0 – 12.5 ppm
Broad Singlet
Confirms free carboxylic acid (if unesterified).
Mass Spectrometry (MS) Fragmentation
Urea derivatives exhibit a specific fragmentation pattern in ESI-MS/MS. The primary pathway involves the cleavage of the urea bond or the retro-isocyanate reaction.
Figure 2: Primary ESI-MS fragmentation pathways for 3-ureido-3-phenylpropanoic acid derivatives.
Pathway A (Diagnostic): Loss of the isocyanate moiety (
). If you reacted the -amino acid with phenyl isocyanate, look for the loss of 119 Da. The resulting ion corresponds to the protonated -amino acid core.
Pathway B: Loss of water (
), typical for free carboxylic acids.
Experimental Protocols
Synthesis Protocol (For Reference Standard Generation)
Objective: To create a verified standard of 3-(3-phenylureido)-3-phenylpropanoic acid.
Reagents:
3-Amino-3-phenylpropanoic acid (1.0 eq)
Phenyl isocyanate (1.1 eq)
NaOH (1.0 M aq) or Triethylamine (in DCM)
Method (Aqueous/Alkaline - "Green" Route):
Dissolution: Dissolve 3-amino-3-phenylpropanoic acid (165 mg, 1 mmol) in 1M NaOH (2 mL) at 0°C. Ensure pH > 9.
Addition: Add phenyl isocyanate (131 mg, 1.1 mmol) dropwise over 10 minutes. The mixture may become cloudy.
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (System: MeOH/DCM 1:9). The starting amine (ninhydrin positive) should disappear.
Workup: Acidify carefully with 1M HCl to pH 2–3. The urea derivative typically precipitates as a white solid.
Isolation: Filter the solid, wash with cold water (
), and dry under vacuum.
Recrystallization: If necessary, recrystallize from EtOH/Water.
Chiral Purity Analysis (HPLC)
Because the biological activity (e.g., Dapoxetine precursors) is strictly enantiodependent, chiral separation is mandatory.
Column: Chiralcel OD-H or AD-H (Cellulose-based).
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA is essential to suppress ionization of the carboxylic acid and sharpen peaks.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Phenyl chromophore).
Expectation: The (S)-enantiomer typically elutes differently than the (R)-enantiomer. Racemic standards must be run first to establish retention times.
Authoritative Grounding & References
The protocols and structural insights above are grounded in established methodologies for
-amino acid synthesis and urea characterization.
References
Synthesis of
-Amino Acids: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.[1] Link
Urea Derivative Synthesis: Green synthesis of new chiral amino acid urea derivatives. RSC Advances. Link
Biological Activity: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Molecules (MDPI). Link
MS Fragmentation: Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization.[2] Rapid Communications in Mass Spectrometry.[2] Link
General Urea Preparation: Phenylurea - Organic Syntheses Procedure.[3] Organic Syntheses.[3][4] Link
Technical Guide: Biological Role of 3-Ureido-3-Phenylpropionic Acid
The following technical guide details the biological and biocatalytic role of 3-ureido-3-phenylpropionic acid (chemically synonymous with -carbamoyl- -phenylalanine ). This guide deviates from standard encyclopedic entri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological and biocatalytic role of 3-ureido-3-phenylpropionic acid (chemically synonymous with
-carbamoyl--phenylalanine ).
This guide deviates from standard encyclopedic entries to focus on the compound's critical function as an intermediate in the Hydantoinase Process —the primary industrial biotechnology route for synthesizing chiral
-amino acids used in peptidomimetics and oncology drugs.
Synonyms:
-carbamoyl--phenylalanine; -ureidophenylpropionic acid.
CAS Registry Number: 120546-33-0 (Generic); Stereoisomers vary.
Executive Summary
3-Ureido-3-phenylpropionic acid is a non-proteinogenic amino acid derivative. Biologically, it is not a constitutive mammalian metabolite but rather a transient intermediate in the enzymatic degradation of 5-phenylhydantoin by bacteria (Pseudomonas, Arthrobacter, Ralstonia).
Its primary significance lies in White Biotechnology (Biocatalysis) . It serves as the stable
-carbamoyl intermediate in the production of -phenylalanine , a chiral building block for -peptides and anticancer agents (e.g., Taxol side-chain analogs). The compound represents the "bottleneck" substrate for the enzyme -carbamoyl--amino acid amidohydrolase (CAA) , making its efficient hydrolysis the determining factor in industrial yield.
Chemical Identity & Physicochemical Properties
Understanding the substrate's electronics is vital for optimizing the enzymatic hydrolysis.
Property
Description
Molecular Formula
Molecular Weight
208.21 g/mol
Structural Motif
Phenyl ring at ; Ureido group () at ; Carboxyl group at .
Chirality
Exists as - or -enantiomers. The enzymatic pathway is often stereoselective.
Solubility
Low in acidic water; soluble in alkaline buffers (pH > 8.0) and polar organic solvents (DMSO).
Stability
The ureido linkage is chemically stable at neutral pH, requiring harsh acidic conditions or specific amidohydrolases for cleavage.
The Core Biological Pathway: The Hydantoinase Process
In nature, this compound appears during the microbial degradation of cyclic hydantoins. In the pharmaceutical industry, this pathway is engineered to produce enantiopure
-amino acids.
Mechanistic Workflow
The conversion of 5-phenylhydantoin to
-phenylalanine occurs in two steps. 3-ureido-3-phenylpropionic acid is the intermediate product of the first step and the substrate for the second.
Ring Opening (Reversible):Dihydropyrimidinase (DHPase) or Hydantoinase hydrolyzes the cyclic amide bond of 5-phenylhydantoin, yielding
-carbamoyl--phenylalanine.
De-carbamoylation (Irreversible):
-carbamoyl--amino acid amidohydrolase (CAA) cleaves the bond of the ureido group, releasing -phenylalanine, ammonia, and .
Pathway Visualization
The following diagram illustrates the enzymatic cascade, highlighting the central position of 3-ureido-3-phenylpropionic acid.
Enzymology: The Amidohydrolase Interaction
The biological fate of 3-ureido-3-phenylpropionic acid is dictated by the
-carbamoyl--amino acid amidohydrolase (CAA) . This enzyme is distinct from the standard -carbamoyl--amino acid amidohydrolase used for -amino acids.
Active Site Architecture: Typically contains a catalytic triad (Cys-Glu-Lys) or a binuclear metal center (
or ), depending on the bacterial source (e.g., Agrobacterium tumefaciens vs. Blastobacter).
Substrate Specificity: The enzyme shows high specificity for the
-position of the ureido group. The bulky phenyl ring of 3-ureido-3-phenylpropionic acid fits into a hydrophobic pocket adjacent to the catalytic center.
Stereoselectivity:
L-selective enzymes: Process
-3-ureido-3-phenylpropionic acid to --phenylalanine.
D-selective enzymes: Process
-3-ureido-3-phenylpropionic acid to --phenylalanine.
Note: Unlike the hydantoinase step, which can be coupled with spontaneous racemization, this hydrolysis step is strictly stereospecific and irreversible.
Mammalian Relevance (Toxicology & Metabolism)
While primarily bacterial, this compound interacts with mammalian pyrimidine metabolism.
Enzyme Cross-Reactivity: Mammalian livers contain
-ureidopropionase (UPB1) , which naturally degrades -carbamoyl--alanine (a pyrimidine catabolite).
Substrate Mimicry: 3-ureido-3-phenylpropionic acid is a structural analog of
-carbamoyl--alanine.
Potential Toxicity: In patients with UPB1 deficiency , natural ureido-metabolites accumulate, causing neurological issues. While 3-ureido-3-phenylpropionic acid is not endogenous, its administration (or formation from xenobiotics) could theoretically competitively inhibit UPB1 or accumulate if the enzyme cannot process the bulky phenyl group efficiently.
Experimental Protocols
Protocol A: Biocatalytic Production & Isolation
Objective: Synthesize
-phenylalanine from 5-phenylhydantoin via the 3-ureido intermediate.
Biomass Preparation:
Cultivate Arthrobacter sp. or recombinant E. coli expressing C
AA in LB medium supplemented with (1 mM) to stabilize the metal center.
Harvest cells by centrifugation (6,000
g, 20 min). Resuspend in 50 mM Tris-HCl (pH 8.0).
Reaction Setup:
Substrate: 5-phenylhydantoin (50 mM).
Buffer: 0.1 M Glycine-NaOH buffer, pH 9.0 (High pH favors hydantoin solubility and ring opening).
Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology, 51(3), 293–309. Link
Engel, S., et al. (2012). "Dihydropyrimidinase for the production of
-amino acids." Biotechnology Journal, 7, 1-10.
Gamenara, D., et al. (2016). "Enzymatic synthesis of
-amino acids." Process Biochemistry, 51(10), 1432-1446.
Mörsdorf, M., et al. (2014). "Structure and function of the
-carbamoyl--alanine amidohydrolase from Agrobacterium tumefaciens." Applied and Environmental Microbiology, 80(2), 692-700. Link
Kölker, S., et al. (2001). "3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency."[2] Journal of Neuroscience Research, 66(4), 666-673.[2] Link
difference between N-carbamoyl-alpha and beta-phenylalanine
Technical Analysis: N-Carbamoyl- vs. -Phenylalanine in Biocatalytic Systems Executive Summary This guide delineates the critical physicochemical and biocatalytic distinctions between N-carbamoyl- -phenylalanine (NC- -Phe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Analysis: N-Carbamoyl-
vs. -Phenylalanine in Biocatalytic Systems
Executive Summary
This guide delineates the critical physicochemical and biocatalytic distinctions between N-carbamoyl-
-phenylalanine (NC--Phe) and N-carbamoyl--phenylalanine (NC--Phe) . While both serve as intermediates in the production of chiral amino acids via the "Hydantoinase Process," the insertion of a single methylene unit in the -variant fundamentally alters enzyme recognition, cyclization thermodynamics, and analytical resolution. This document provides the mechanistic grounding required to optimize enzymatic resolution and analytical quantification for these distinct synthons.
Structural & Stereochemical Divergence
The primary differentiator is the backbone topology. In NC-
-Phe, the ureido group () is attached to the C2 carbon (alpha). In NC--Phe, it is attached to the C3 carbon (beta), introducing an extra methylene spacer ().
NC-
-Phe: Rigid, compact distance between the carboxylate and the bulky phenyl ring.
NC-
-Phe: Increased rotational freedom (entropy) in the backbone; the phenyl ring is spatially displaced from the carboxylate, altering the pKa of the acid and the binding pose in enzyme active sites.
Visualization: Structural Comparison
Figure 1: Topographical comparison highlighting the backbone shift. The beta-shift necessitates distinct cyclic precursors (hydantoin vs. dihydrouracil).
The Biocatalytic Bottleneck: Enzyme Specificity
The industrial relevance of these molecules lies in their hydrolysis to free amino acids. This is where the "Application Scientist" encounters the most significant divergence.
Mechanism: Highly efficient. The enzyme recognizes the distance between the ureido nitrogen and the carboxylate.
Status: Industrial standard for producing D-Phenylalanine (e.g., for Nateglinide).
B. The Beta-Pathway (Challenging)
Enzyme:
-Ureidopropionase (or -Carbamoylase).
The Problem: Standard
-carbamoylases exhibit negligible activity toward -substrates. The active site catalytic triad cannot bridge the extra distance introduced by the -carbon.
Substrate Specificity: While
-carbamoylases (e.g., from Agrobacterium tumefaciens) hydrolyze linear substrates like N-carbamoyl--alanine efficiently, NC--Phe is a poor substrate . The bulky phenyl group causes steric clashes in the hydrophobic pocket of wild-type enzymes, often requiring directed evolution to improve .
Visualization: The Enzymatic Cascade
Figure 2: The parallel biocatalytic cascades. Note the rate-limiting step in the beta-pathway due to the bulky phenyl side chain.
Physicochemical Stability & Thermodynamics
Understanding the equilibrium between the open form (N-carbamoyl) and the closed form (cyclic) is vital for process control.
Feature
N-Carbamoyl--Phe
N-Carbamoyl--Phe
Cyclic Form
5-Phenylhydantoin (5-membered ring)
6-Phenyl-dihydrouracil (6-membered ring)
Ring Closure Rate
Fast (Acid catalyzed)
Slower (Higher activation energy for 6-ring)
Thermodynamic Favorability
Equilibrium favors Hydantoin at acidic pH.
Equilibrium favors Open Form (Carbamoyl) at neutral pH.
Implication
Spontaneous racemization via the hydantoin ring is easier to induce.
Racemization is more difficult; requires specific racemases.
Analytical Protocols
Distinguishing these isomers and their enantiomers requires specific chromatographic conditions.
Protocol A: RP-HPLC for Conversion Monitoring
Use this to separate the N-carbamoyl intermediate from the free amino acid product.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 5 m.
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 2.5 (Low pH suppresses carboxylic acid ionization, improving retention).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
Expected Elution:
Free Amino Acid (Polar) elutes first.
N-Carbamoyl Intermediate (More hydrophobic due to ureido cap) elutes second.
Cyclic form (Hydantoin/Dihydrouracil) elutes last (Most hydrophobic).
Protocol B: Chiral Separation (Enantiopurity)
Critical for pharma applications (e.g., separating D-NC-
-Phe from L-NC--Phe).
Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+).
Mode: Reversed Phase.
Mobile Phase: Water:Methanol (90:10) with 0.1% Triethylamine acetate (pH 4.5).
Mechanism: The Teicoplanin stationary phase forms specific H-bonds with the ureido group. The "Beta" spacer alters the binding pocket fit, often requiring lower flow rates (0.5 mL/min) to achieve baseline resolution compared to the Alpha variant.
Visualization: Analytical Logic
Figure 3: Decision tree for analytical method selection.
References
Syldatk, C., et al. (1999). Biocatalytic production of L- and D-amino acids. Journal of Biotechnology . Link
Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes. Journal of Bioscience and Bioengineering . Link
Guidi, B., et al. (2020). Structural and biochemical characterisation of the N-carbamoyl-β-alanine amidohydrolase. FEBS Journal . Link
Nanba, H., et al. (1998). Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase from Pseudomonas sp.. Bioscience, Biotechnology, and Biochemistry . Link
Patočka, J. (2011).[4] Beta-Amino acids and their natural biologically active derivatives. Military Medical Science Letters . Link
thermodynamic properties of beta-phenylalanine urea derivatives
An In-Depth Technical Guide to the Thermodynamic Properties of β-Phenylalanine Urea Derivatives Foreword: From Molecular Structure to Therapeutic Function In the landscape of modern drug discovery, β-phenylalanine and it...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Properties of β-Phenylalanine Urea Derivatives
Foreword: From Molecular Structure to Therapeutic Function
In the landscape of modern drug discovery, β-phenylalanine and its derivatives (β-PADs) have emerged as a compelling structural motif.[1] Their utility as chiral pseudopeptidic scaffolds allows for the design of molecules that can mimic natural peptides while offering enhanced metabolic stability—a critical advantage in medicinal chemistry.[1] The incorporation of a urea functional group further expands this chemical space, introducing a rigid, planar moiety capable of forming multiple hydrogen bonds, which is pivotal for molecular recognition and binding to biological targets.[2][3]
However, the journey from a promising molecular structure to a viable therapeutic agent is paved with physicochemical challenges. Properties such as solubility, stability, and melting point are not mere data points; they are the fundamental thermodynamic parameters that govern a drug's behavior from formulation to its ultimate interaction with the target. A poorly soluble compound, for instance, may exhibit excellent in-vitro activity but fail in-vivo due to insufficient bioavailability.[4]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core thermodynamic properties of β-phenylalanine urea derivatives. We will move beyond simple definitions to explain the causality behind experimental choices, present robust, self-validating protocols for their determination, and discuss the profound implications of this data in the drug development pipeline. Our focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge to expertly characterize these promising compounds.
The Thermodynamic Quadrangle: Core Properties and Their Significance
The thermodynamic profile of a drug candidate is a multidimensional puzzle. Four key properties form the corners of this essential framework: Solubility, Solid-State Thermal Behavior, Sublimation Energetics, and Solution Energetics. Understanding each is critical for a holistic assessment.
Thermodynamic (Equilibrium) Solubility
This is arguably the most critical physicochemical property, representing the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[4] It dictates the upper limit of a drug's concentration in gastrointestinal fluids and, consequently, its potential for absorption. It is essential to distinguish this from kinetic solubility, a high-throughput measurement of precipitation from a supersaturated solution, which is useful for early screening but does not represent the true equilibrium state.[4]
Solid-State Thermal Properties (Enthalpy of Fusion & Melting Point)
Differential Scanning Calorimetry (DSC) is the primary tool for probing the thermal behavior of the solid state.[5][6] The melting point (T_m) and the enthalpy of fusion (ΔH_fus) provide insights into the strength of the crystal lattice. A high melting point and large enthalpy of fusion suggest strong intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) within the crystal, which must be overcome for the compound to dissolve. These parameters are also vital for identifying polymorphism, where a single compound can exist in multiple crystalline forms with different properties.
Sublimation and Solution Energetics
The overall process of dissolution can be broken down into two conceptual steps: the energy required to break the crystal lattice (related to the enthalpy of sublimation, ΔH_sub) and the energy released when the molecule interacts with the solvent (enthalpy of solvation, ΔH_solv). The difference between these two is the enthalpy of solution (ΔH_sol).[7] These values, often determined via calorimetry, provide a deep understanding of the forces governing the dissolution process. For instance, a highly endothermic enthalpy of solution indicates that significant energy is required to break the crystal lattice relative to the energy gained from solvation, often correlating with poor solubility.
Experimental Determination: Protocols and Rationale
The integrity of thermodynamic data hinges on the rigor of the experimental methodology. The following section details field-proven, step-by-step protocols for determining the key properties discussed above. The emphasis is on self-validating systems and understanding the rationale behind each step.
Workflow for Thermodynamic Characterization
A logical workflow ensures that data is collected efficiently and informs subsequent experiments. The process typically begins with fundamental solid-state characterization and solubility, followed by more in-depth calorimetric studies.
Caption: Workflow for the Shake-Flask solubility method.
Step-by-Step Methodology:
Preparation: Add an excess amount of the solid β-phenylalanine urea derivative to a glass vial.
Causality: Using an excess of solid is critical to ensure that the solution becomes saturated and remains so throughout the experiment, with a solid phase present at equilibrium.
[8]2. Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water).
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.
Causality: Short incubation times may only yield kinetic solubility. A prolonged period is necessary to overcome potential kinetic barriers to dissolution and achieve a true thermodynamic equilibrium.
[4]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the saturated solution from the solid. This is best achieved by centrifugation followed by careful withdrawal of the supernatant. Filtration can be used, but one must be cautious.
Trustworthiness: Centrifugation is often preferred over filtration to avoid potential compound adsorption onto the filter membrane, which can be a significant source of error for hydrophobic or poorly soluble compounds. [8]If filtering, the filter material should be validated for low binding.
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
[8] * Self-Validation: The use of HPLC is advantageous as it can separate the parent compound from any potential impurities or degradants, ensuring that only the solubility of the intact derivative is measured. [8]A standard calibration curve must be run in parallel.
Confirmation of Equilibrium: To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points. Additionally, the pH of the final suspension should be checked to ensure it hasn't shifted significantly.
[8]
Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative data on thermal transitions.
[5]
Principle: As the sample undergoes a thermal event like melting, it requires more (endothermic) or less (exothermic) energy than the inert reference to maintain the same temperature. This difference in heat flow is detected and plotted against temperature.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 1-5 mg of the β-phenylalanine urea derivative into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to serve as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile. A typical profile is:
Equilibrate at a starting temperature (e.g., 25°C).
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the compound's melting point.
Causality: A controlled heating rate is essential for resolving thermal events. Too fast a rate can broaden peaks and reduce resolution.
[5]3. Data Acquisition: Initiate the temperature program and record the heat flow versus temperature.
Data Analysis: The resulting plot (a thermogram) will show a peak corresponding to the melting of the sample.
Melting Point (T_m): Determined from the onset or peak of the endotherm.
Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak. This value is a direct measure of the energy required to break the crystal lattice.
Self-Validation:
Calibration: The instrument must be calibrated for temperature and enthalpy using certified standards (e.g., indium).
Reversibility: A heat-cool-heat cycle can be performed. If the compound melts and then recrystallizes upon cooling, the second heating scan should show a similar melting profile, confirming the event is reversible melting and not decomposition.
[9]
Data Presentation and Interpretation
Organizing thermodynamic data into a clear, comparative format is essential for analysis and decision-making.
Table 1: Thermodynamic Properties of Exemplar β-Phenylalanine Urea Derivatives
Derivative ID
Formula Weight ( g/mol )
T_m (°C)
ΔH_fus (kJ/mol)
Aqueous Solubility (µg/mL at 25°C)
ΔH_sol (kJ/mol)
BPU-001
325.38
188.5
35.2
15.8
+22.5
BPU-002 (p-Fluoro)
343.37
201.2
41.8
8.1
+28.1
BPU-003 (m-Methoxy)
355.41
175.4
31.5
25.3
+18.9
Note: The data presented in this table is hypothetical and for illustrative purposes only, but is representative of typical values for such compounds.
Interpretation:
BPU-002 shows the highest melting point and enthalpy of fusion, suggesting stronger crystal lattice interactions, which correlates with its lower aqueous solubility. The highly endothermic enthalpy of solution further supports that overcoming the lattice energy is a major barrier to dissolution.
BPU-003 has the lowest T_m and ΔH_fus, indicating weaker lattice forces. This is consistent with its higher solubility and less endothermic enthalpy of solution.
The Gibbs Free Energy Relationship
The interplay between enthalpy (ΔH) and entropy (ΔS) defines the spontaneity of a process, such as dissolution, through the Gibbs free energy (ΔG).
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
A negative ΔG is required for spontaneous dissolution. Even if the enthalpy of solution is positive (endothermic), as is common for crystalline solids, dissolution can still be spontaneous if the entropy term (TΔS) is large and positive enough to compensate. This typically occurs when the solid's ordered structure is broken down, and the molecules gain freedom of movement in the solution.
Computational Approaches: A Complementary Perspective
While experimental determination is the gold standard, computational chemistry offers powerful tools for predicting thermodynamic properties and providing mechanistic insights. Methods like Density Functional Theory (DFT) can be used to calculate gas-phase enthalpies, which, when combined with sublimation data, can yield enthalpies of formation. [10]Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict properties like solubility for new derivatives based on a training set of experimentally characterized compounds. These computational tools are invaluable for prioritizing synthetic targets and focusing experimental resources on the most promising candidates.
Conclusion
The thermodynamic characterization of β-phenylalanine urea derivatives is a cornerstone of their successful development into therapeutic agents. A rigorous, systematic approach, combining gold-standard experimental techniques like the shake-flask method and DSC with insightful data analysis, is non-negotiable. By understanding the causal relationships between molecular structure, intermolecular forces, and macroscopic thermodynamic properties, researchers can make informed, data-driven decisions that de-risk the drug development process and accelerate the journey from the laboratory bench to the patient's bedside. Comprehensive thermodynamic evaluation is vital in the early stages to guide the optimization of lead compounds, ensuring they possess not only potent biological activity but also the physicochemical properties required for clinical success.
[6][11]
References
Computational approaches to Spirulina platensis growth with urea- derived nanonutrients: thermodynamic properties, energetic pro. (n.d.). Google Scholar.
Apley, M., Crist, G. B., Fellner, V., Gonzalez, M. A., Hunter, R. P., Martinez, M. N., Messenheimer, J. R., Modric, S., Papich, M. G., Parr, A. F., Riviere, J. E., Marques, M. R. C. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
Bar-Shai, M., et al. (2009). Thermodynamics of the Trp-cage Miniprotein Unfolding in Urea. Protein and peptide letters, 16(8), 935-41. [Link]
Gisby, J. (1997).
Chodera, J. D., & Mobley, D. L. (2012). Thermodynamic Studies for Drug Design and Screening. Expert opinion on drug discovery, 7(10), 965-84. [Link]
Satyro, M. A. (n.d.). Modeling Urea Processes: A New Thermodynamic Model and Software Integration Paradigm Introduction.
Ribeiro da Silva, M. A., et al. (2011). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates. Journal of Chemical & Engineering Data, 56(5), 2531-2539. [Link]
Di, L., & Kerns, E. H. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. [Link]
Zvereva, E. R., et al. (2021). Computational study of the thermodynamics of urea methanolysis. Journal of Chemical Thermodynamics, 160.
Auton, M., & Pielak, G. J. (2013). Urea-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding. Protein science : a publication of the Protein Society, 22(8), 1147-59. [Link]
Satyro, M. A. (n.d.). Modeling Urea Processes: A New Thermodynamic Model and Software Integration Paradigm.
Barone, G., et al. (2002). Enthalpies of solution, sublimation and estimated enthalpy of hydration for. ResearchGate. [Link]
Majdecki, M., et al. (2017). pH-Controlled recognition of amino acids by urea derivatives of β-cyclodextrin. Organic & Biomolecular Chemistry, 15(12), 2558-2562.
Majdecki, M., et al. (2017). pH-Controlled recognition of amino acids by urea derivatives of β-cyclodextrin. Organic & Biomolecular Chemistry, 15(12), 2558-2562. [Link]
Zielenkiewicz, W., et al. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(11), 4125-4130. [Link]
Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC medicinal chemistry, 15(5), 1081-1111. [Link]
Application Notes & Protocols: N-Carbamoyl-β-phenylalanine as a Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of N-Carbamoyl-β-phenylalanine In the landscape of modern drug discovery, non-canonical amino acids serve as invaluable building bl...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Carbamoyl-β-phenylalanine
In the landscape of modern drug discovery, non-canonical amino acids serve as invaluable building blocks for creating novel therapeutics with enhanced properties. β-amino acids, in particular, are of significant interest as they form the backbone of peptidomimetics that exhibit improved metabolic stability and unique conformational preferences compared to their α-amino acid counterparts. β-phenylalanine derivatives (β-PADs) are recognized as critical scaffolds in medicinal chemistry, finding application in antiviral, anticancer, and neurodegenerative disease research.[1]
N-carbamoyl-β-phenylalanine is a specialized derivative that incorporates a ureido (carbamoyl) group. This functional group is significant for several reasons: it can act as a bioisostere for other functional groups, participate in crucial hydrogen bonding interactions with biological targets, and improve the physicochemical properties of a molecule, such as solubility. As an intermediate, it provides a synthetically accessible and versatile scaffold for introducing the β-phenylalanine motif, along with a key hydrogen-bond donor/acceptor unit, into complex drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-carbamoyl-β-phenylalanine. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.
Physicochemical & Safety Profile
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the compound.
Table 1: Physicochemical Properties of N-Carbamoyl-L-phenylalanine
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
Inhalation: Avoid creating and inhaling dust. Handle in a well-ventilated area or a chemical fume hood. If dust is generated, an effective dust mask is recommended.[4]
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Synthesis & Purification Protocol
The synthesis of N-carbamoyl-β-phenylalanine is most directly achieved through the carbamoylation of the corresponding β-amino acid. This protocol details a common and reliable method starting from commercially available DL-β-phenylalanine.
Synthetic Pathway Overview
The reaction involves the nucleophilic attack of the amino group of β-phenylalanine on cyanic acid, which is generated in situ from potassium cyanate in an aqueous solution.
Caption: Synthetic route for N-Carbamoyl-β-phenylalanine.
Detailed Synthesis Protocol
Materials:
DL-β-Phenylalanine (1.0 eq)
Potassium cyanate (KOCN) (1.5 eq)
Deionized water
Concentrated Hydrochloric Acid (HCl)
Ethanol (for recrystallization)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve DL-β-phenylalanine (e.g., 10.0 g, 60.5 mmol) in deionized water (e.g., 100 mL). Gently warm the mixture to aid dissolution.
Reagent Addition: Add potassium cyanate (e.g., 7.36 g, 90.8 mmol) to the solution in one portion.
Reaction: Heat the reaction mixture to 50-60°C and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
Rationale: Heating facilitates the dissolution and reaction rate. The use of excess KOCN ensures the complete conversion of the starting material. The reaction of an amine with cyanate is a well-established method for forming a ureido linkage.[2]
Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. If any unreacted starting material or impurities precipitate, filter them off.
Acidification & Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated HCl dropwise while stirring vigorously until the pH of the solution reaches ~2-3. A white precipitate of N-carbamoyl-β-phenylalanine will form.
Rationale: The product is a carboxylic acid, which is soluble in its carboxylate salt form at neutral or basic pH. Acidification protonates the carboxylate, rendering the product neutral and significantly less soluble in water, thus causing it to precipitate.
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual salts.
Drying: Dry the product under vacuum at 40-50°C to a constant weight.
Purification by Recrystallization
Dissolve the crude, dried product in a minimum amount of boiling ethanol or an ethanol/water mixture.
If the solution is not clear, perform a hot filtration to remove insoluble impurities.
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization Protocols
Confirming the identity, purity, and stereochemistry of the intermediate is a critical step.
Protocol: Purity Assessment by Reversed-Phase HPLC
This protocol provides a standard method for determining the chemical purity of the synthesized N-carbamoyl-β-phenylalanine.
Caption: Use of N-carbamoyl-β-phenylalanine in amide synthesis.
General Protocol for Amide Coupling
Materials:
N-Carbamoyl-β-phenylalanine (1.0 eq)
Target amine (1.0-1.2 eq)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
HOBt (Hydroxybenzotriazole) (1.2 eq)
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)
Anhydrous Dimethylformamide (DMF)
Procedure:
Activation: Dissolve N-carbamoyl-β-phenylalanine, EDC, and HOBt in anhydrous DMF under an inert atmosphere (e.g., nitrogen). Stir the mixture at 0 °C for 30 minutes.
Rationale: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This prevents side reactions and racemization, facilitating a clean reaction with the amine.
Coupling: Add the target amine to the reaction mixture, followed by the dropwise addition of DIPEA.
Reaction: Allow the reaction to warm to room temperature and stir overnight.
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
References
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. [Link]
ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. [Link]
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
Wang, Z., et al. (2012). Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. PLoS ONE. [Link]
Organic Chemistry Portal. Synthesis of β-Amino Acids and Derivatives by Carboxylation. [Link]
Wheeler, G. P., et al. (1977). Carbamoylation of amino acid, peptides, and proteins by nitrosoureas. Cancer Research. [Link]
HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]
Vuister, G. W., et al. (1993). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society. [Link]
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. [Link]
DesGroseillers, L., et al. (1986). HPLC assay of phenylalanine and tyrosine in blood spots on filter paper. Clinica Chimica Acta. [Link]
Bedwell, A. A., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. ACS Catalysis. [Link]
ResearchGate. (2024). (PDF) Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]
Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]
Google Patents. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
Amiram, M., et al. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in en. bioRxiv. [Link]
Wang, M., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. [Link]
Rao, V. S., et al. (1993). Use of amino acid N-carboxy anhydride in the synthesis of peptide prodrug derivatives (including beta-chloroalanyl) of C4-beta-aminoalkyl carbapenems. In vitro and in vivo activities. The Journal of Antibiotics. [Link]
Avison, M. J., et al. (1987). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Magnetic Resonance. [Link]
Schmalz, M., et al. (2023). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. RSC Medicinal Chemistry. [Link]
Technical Support Center: Enhancing the Solubility of 3-(Carbamoylamino)-3-phenylpropanoic acid
Welcome to the technical support center for 3-(Carbamoylamino)-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(Carbamoylamino)-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The information herein is grounded in established scientific principles and supported by authoritative references to ensure the integrity and reproducibility of your experiments.
I. Understanding the Molecule: Physicochemical Properties
3-(Carbamoylamino)-3-phenylpropanoic acid possesses a chemical structure that includes both a carboxylic acid and a carbamoyl (urea) group. This bifunctional nature, combined with the phenyl ring, results in a molecule with limited aqueous solubility, a common hurdle in experimental and developmental settings.
Key Structural Features Influencing Solubility:
Carboxylic Acid Group: This acidic functional group is ionizable. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate anion.
Phenyl Group: This bulky, non-polar group contributes to the molecule's hydrophobicity, which can limit its solubility in aqueous solutions.
Carbamoylamino Group: This group can participate in hydrogen bonding, which can influence its interaction with various solvents.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and issues encountered when working with 3-(Carbamoylamino)-3-phenylpropanoic acid.
Q1: What is the expected aqueous solubility of 3-(Carbamoylamino)-3-phenylpropanoic acid at neutral pH?
A1: The presence of the phenyl group and the overall molecular structure suggest that the intrinsic aqueous solubility at neutral pH is likely to be low. For ionizable compounds, solubility is highly dependent on pH.[1][2][3]
Q2: I'm observing precipitation of the compound when I add my aqueous buffer. What is happening?
A2: This is a common issue and is likely due to the pH of your buffer being close to or below the pKa of the carboxylic acid group. In this pH range, the compound exists predominantly in its less soluble, neutral (protonated) form.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents are often a good starting point for creating stock solutions. Solvents in which carboxylic acids are generally soluble, such as those with Lewis-base characteristics, are likely to be effective.[4][5] However, for many biological assays, the concentration of the organic solvent in the final working solution must be minimized to avoid toxicity or off-target effects.
Q4: Are there any initial, simple steps I can take to improve solubility for a quick screening experiment?
A4: For rapid screening, pH adjustment is often the quickest and most straightforward method.[6] Preparing a stock solution in a mild base (like 0.1 N NaOH) to deprotonate the carboxylic acid can significantly increase aqueous solubility. However, you must ensure the final pH of your assay is compatible with this adjustment.
III. Troubleshooting Guides & In-Depth Solutions
This section provides detailed troubleshooting workflows for common experimental scenarios.
Scenario 1: Preparing an Aqueous Stock Solution for Cell-Based Assays
Problem: The compound is not dissolving in the aqueous cell culture medium, or it precipitates upon dilution of a DMSO stock.
Root Cause Analysis:
pH Effects: The pH of most cell culture media (typically ~7.4) may not be high enough to fully deprotonate the carboxylic acid, leading to poor solubility.
Co-solvent "Crashing Out": When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous medium, the compound may precipitate as it is no longer in a favorable solvent environment.
Solutions Workflow:
Caption: Workflow for preparing aqueous solutions for cell-based assays.
Scenario 2: Low Bioavailability in In Vivo Studies
Problem: After oral administration, the compound shows low or inconsistent plasma concentrations.
Root Cause Analysis:
Poor Dissolution in the GI Tract: The compound's low aqueous solubility limits its dissolution rate, which is often the rate-limiting step for absorption of poorly soluble drugs.
Precipitation in the Stomach: The acidic environment of the stomach (pH 1-3) will keep the carboxylic acid in its protonated, less soluble form, potentially leading to precipitation.
Solutions Workflow:
Caption: Decision tree for improving in vivo bioavailability.
IV. Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine the aqueous solubility of 3-(Carbamoylamino)-3-phenylpropanoic acid across a range of pH values. This data is crucial for selecting appropriate buffer systems and predicting in vivo behavior.
Materials:
3-(Carbamoylamino)-3-phenylpropanoic acid
A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.
HPLC system with a suitable column (e.g., C18) and detector.
pH meter
Shaking incubator
Centrifuge
Methodology:
Add an excess amount of the compound to vials containing each buffer solution.
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
After incubation, centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and measure its pH to confirm the equilibrium pH.[7]
Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC method.
Plot the logarithm of the solubility versus the equilibrium pH.
Data Interpretation:
The resulting plot should resemble a Henderson-Hasselbalch profile for a monoprotic acid, showing low intrinsic solubility at low pH and increasing solubility as the pH rises above the pKa.[1][8]
Protocol 2: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility by forming an inclusion complex with a cyclodextrin. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their apparent solubility.[9][10][11]
Materials:
3-(Carbamoylamino)-3-phenylpropanoic acid
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Deionized water
Magnetic stirrer
Freeze-dryer (lyophilizer)
Methodology:
Phase Solubility Study: Prepare aqueous solutions of increasing HP-β-CD concentrations. Add an excess of the compound to each solution. Shake at a constant temperature until equilibrium is reached. Filter the solutions and analyze the concentration of the dissolved compound. A linear increase in solubility with increasing HP-β-CD concentration (an AL-type diagram) suggests the formation of a soluble 1:1 complex.[12]
Preparation of the Solid Complex (Kneading Method):
Based on the phase solubility study, determine an appropriate molar ratio (e.g., 1:1) of the compound to HP-β-CD.
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
Gradually add the compound to the paste and knead for 30-60 minutes.
Dry the resulting solid mass under vacuum.
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) spectroscopy.
Solubility Measurement: Compare the aqueous solubility of the prepared complex to that of the pure compound.
Table 1: Expected Solubility Enhancement with Different Techniques
Potential for in vivo toxicity; may not be suitable for all administration routes.
Cyclodextrin Complexation (HP-β-CD)
10 - 500x
Significant solubility enhancement; can improve stability.[10][16]
Requires formulation development; cost of cyclodextrins.
Salt Formation
10 - 1000x
Well-established method for ionizable drugs; can improve dissolution rate and stability.[17][18][19][20]
Requires an ionizable group on the molecule; potential for disproportionation.
Amorphous Solid Dispersions (ASDs)
10 - >1000x
Can achieve very high supersaturation; applicable to a wide range of compounds.[21][22][23][24][25]
Requires specialized manufacturing techniques (e.g., spray drying); physical stability of the amorphous form must be ensured.
V. Advanced Strategies
For compounds that remain challenging to formulate, more advanced techniques can be employed.
Salt Formation: As 3-(Carbamoylamino)-3-phenylpropanoic acid is a carboxylic acid, it is an excellent candidate for salt formation.[17][18][20] Reacting the acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) can produce a salt with significantly higher aqueous solubility and a faster dissolution rate.[19][26] The selection of the appropriate salt form requires screening for properties like solubility, stability, and hygroscopicity.
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.[21][22][23] The amorphous form has higher free energy and thus higher apparent solubility than the crystalline form.[25] Polymers like PVP, HPMC, or Soluplus® are commonly used to create and stabilize ASDs, which can be prepared by methods such as spray drying or hot-melt extrusion.[22][23][24]
VI. Summary and Recommendations
Improving the solubility of 3-(Carbamoylamino)-3-phenylpropanoic acid is a critical step for successful research and development. A systematic approach is recommended:
Characterize: Begin by determining the pKa and the pH-solubility profile of the compound.
Simple Approaches First: For initial in vitro experiments, explore pH adjustment and the use of co-solvents, always being mindful of their limitations and potential artifacts.
Advanced Formulation for In Vivo and Preclinical Studies: For in vivo applications, consider more robust methods like salt formation, cyclodextrin complexation, or the development of an amorphous solid dispersion to ensure adequate dissolution and absorption.
By understanding the physicochemical properties of 3-(Carbamoylamino)-3-phenylpropanoic acid and applying the principles and protocols outlined in this guide, researchers can effectively overcome solubility challenges and advance their studies.
purification methods for N-carbamoyl-beta-phenylalanine from reaction mixtures
Welcome to the technical support center for the purification of N-carbamoyl-β-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-carbamoyl-β-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges encountered during the purification of N-carbamoyl-β-phenylalanine from reaction mixtures.
Introduction to Purification Strategies
N-carbamoyl-β-phenylalanine, like many amino acid derivatives, presents unique purification challenges due to its amphiphilic nature, possessing both polar (carboxylic acid, carbamoyl) and non-polar (phenyl ring) moieties. The choice of purification strategy is dictated by the scale of the reaction, the nature of the impurities, and the desired final purity. The most common and effective methods for purifying N-carbamoyl-β-phenylalanine are recrystallization and column chromatography. The success of these methods hinges on a thorough understanding of the compound's solubility characteristics.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of N-carbamoyl-β-phenylalanine and provides actionable solutions based on fundamental chemical principles.
Recrystallization Issues
Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out," or the formation of liquid droplets instead of solid crystals, is a common issue when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when the concentration of the solute is too high.
Causality: The high concentration of the solute can lead to supersaturation at a temperature above the compound's melting point. Impurities can also suppress the melting point of the mixture.
Solutions:
Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly again.[1]
Slow Cooling: Rapid cooling often promotes oiling out. Ensure the solution cools gradually. You can insulate the flask to slow down the cooling process.[1]
Change Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider a solvent system where the compound is less soluble at lower temperatures. A mixed solvent system can also be effective.
Q2: I am getting a very low yield after recrystallization. How can I improve it?
A2: A poor yield (e.g., less than 20%) can be frustrating. Several factors could be at play.[1]
Causality:
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1]
Premature Crystallization: Crystals forming on the filter paper during hot filtration will be lost.
Incomplete Crystallization: Not allowing sufficient time or low enough temperature for crystallization.
Solutions:
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, pre-heat the filtration apparatus.
Cooling and Time: Ensure the solution is cooled to the appropriate temperature (an ice bath can be used if the solvent's freezing point allows) and for a sufficient duration to maximize crystal formation.
Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can concentrate it by evaporation and attempt a second crystallization.
Q3: The crystals form too quickly. Is this a problem?
A3: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1]
Causality: A very high level of supersaturation causes rapid nucleation and crystal growth.
Solutions:
Use More Solvent: Re-dissolve the crystals in additional hot solvent and cool slowly.[1]
Gradual Cooling: As mentioned before, ensure a slow cooling rate. An insulated container or a dewar can be used for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my N-carbamoyl-β-phenylalanine reaction mixture?
A1: The impurities will largely depend on the synthetic route. However, common impurities include:
Unreacted Starting Materials: Such as β-phenylalanine.
Reagents: For example, residual isocyanate or its breakdown products.
Side-Products: A potential side-product is the isomeric N-carbamoyl-α-phenylalanine if the starting material contained any α-phenylalanine. Positional isomers can also form during carbamoylation reactions under certain conditions.[2]
Degradation Products: Hydrolysis of the carbamoyl group back to the free amine can occur under harsh pH conditions.
Q2: How does pH affect the solubility of N-carbamoyl-β-phenylalanine?
A2: The pH of the aqueous solution has a profound impact on the solubility of amino acids and their derivatives.[3][4] N-carbamoyl-β-phenylalanine has a carboxylic acid group and is expected to exhibit its lowest aqueous solubility at its isoelectric point (pI), where the molecule has a net neutral charge.
Below the pI (acidic conditions): The carboxylic acid group is protonated, and the molecule is neutral.
Above the pI (basic conditions): The carboxylic acid group is deprotonated to a carboxylate, giving the molecule a net negative charge and increasing its solubility in aqueous solutions.
This pH-dependent solubility can be exploited for purification through acid-base extractions or by adjusting the pH during recrystallization.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is often best for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying the purity of N-carbamoyl-β-phenylalanine and detecting impurities. A reversed-phase C18 column with a mobile phase of water and acetonitrile, often with an acid modifier like formic or trifluoroacetic acid, is a good starting point.[5][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the desired product and the identification of unknown impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can also be used to detect impurities if they are present in sufficient quantities.
Melting Point: A sharp melting point range is a good indicator of high purity.
Experimental Protocols
Protocol 1: Recrystallization of N-Carbamoyl-β-phenylalanine
This protocol provides a general starting point for the recrystallization of N-carbamoyl-β-phenylalanine. The optimal solvent system may need to be determined experimentally.
1. Solvent Selection:
Based on the solubility of related compounds like N-carbamoyl-β-alanine (soluble in water at 20.9 mg/mL), water is a good initial solvent to try.[9]
Mixed solvent systems, such as ethanol/water or isopropanol/water, are also excellent candidates. The goal is to find a solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble when cold.
2. Recrystallization Procedure:
Place the crude N-carbamoyl-β-phenylalanine in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent (e.g., water or an alcohol/water mixture).
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
If the solution is colored, and you suspect colored impurities, you can perform a hot filtration through a small amount of activated charcoal.
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent.
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a faster alternative to traditional gravity chromatography and is effective for separating compounds with different polarities.[10][11][12]
1. Stationary and Mobile Phase Selection:
Stationary Phase: Silica gel is a good starting point.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound.
2. Column Chromatography Procedure:
Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
Dissolve the crude N-carbamoyl-β-phenylalanine in a minimal amount of the mobile phase or a slightly more polar solvent.
Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
Elute the column with the mobile phase, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N-carbamoyl-β-phenylalanine.
Deming, T. J., & Kornfield, J. A. (1996). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Macromolecules, 29(21), 6761-6763. [Link]
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]
Amino Acid Purification - Column Chromatography. Sorbead India. [Link]
Effect of pH on aqueous phenylalanine studied using a 265-nm pulsed light-emitting diode. PubMed. [Link]
Recrystallization solvent for boc-L-Phenylalanine. Reddit. [Link]
HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. PMC. [Link]
Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate. PubMed. [Link]
Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. PMC. [Link]
25.4: Analysis of Amino Acids. Chemistry LibreTexts. [Link]
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]
Solubility and transformation behavior of l-phenylalanine anhydrate with amino acid additives. ResearchGate. [Link]
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]
Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science. [Link]
Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606. PMC. [Link]
Modulating the pH Activity Profiles of Phenylalanine Ammonia Lyase from Anabaena variabilis by Modification of Center-Near Surface Residues. PubMed. [Link]
troubleshooting enzymatic conversion of hydantoins to N-carbamoyl acids
Topic: Troubleshooting Enzymatic Conversion of Hydantoins to N-Carbamoyl Acids Introduction: The Hydantoinase Process Welcome to the Technical Support Center for the "Hydantoinase Process." This guide focuses specificall...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Enzymatic Conversion of Hydantoins to N-Carbamoyl Acids
Introduction: The Hydantoinase Process
Welcome to the Technical Support Center for the "Hydantoinase Process." This guide focuses specifically on the first hydrolytic step : the ring-opening of 5-monosubstituted hydantoins to N-carbamoyl amino acids (NC-AAs) mediated by hydantoinase (dihydropyrimidinase, EC 3.5.2.2).
While the final industrial target is often the free amino acid (requiring a second enzyme, carbamoylase), the stability and efficiency of the initial ring opening are the most common points of failure due to substrate solubility, metal-ion dependency, and stereochemical bottlenecks.
The Biocatalytic Pathway
The following diagram illustrates the Dynamic Kinetic Resolution (DKR) system required to achieve 100% theoretical yield from a racemic DL-hydantoin substrate.
Figure 1: The Dynamic Kinetic Resolution (DKR) pathway. Note that the hydantoinase reaction is reversible; maintaining pH > 7.5 is critical to drive the equilibrium toward the N-carbamoyl product.
Module 1: Enzyme Activity & Metal Dependency[1][2]
Q: My recombinant hydantoinase shows little to no activity after purification, even though the protein concentration is high. Is the enzyme dead?
A: It is likely not "dead" but apo (lacking metal cofactors) or uncarbamylated .
The Mechanism:
Hydantoinases are metalloenzymes containing a binuclear metal center (usually Zn²⁺, Mn²⁺, or Co²⁺) bridged by a carbamylated lysine residue.[1][2] This carbamylation is essential for bridging the metal ions that activate the water molecule for nucleophilic attack on the hydantoin ring.
Troubleshooting Protocol:
Check Metal Availability: Recombinant expression in E. coli often yields apo-enzymes if the culture medium is not supplemented with divalent cations.
Reconstitution: Incubate your enzyme with Mn²⁺ or Co²⁺ . While Zn²⁺ is often the native metal, industrial D-hydantoinases (e.g., from Agrobacterium or Geobacillus) typically show 9–10 fold higher activity with Mn²⁺ compared to Zn²⁺.
Carbamylation Requirement: The bridging lysine requires CO₂/bicarbonate to become carbamylated. Ensure your buffers are not extensively degassed or perform the activation in the presence of 10–50 mM NaHCO₃.
Metal Ion Activation Assay:
Condition
Additive (1 mM)
Expected Relative Activity
Notes
Apo-Enzyme
EDTA
< 5%
Use as negative control.
Native
ZnCl₂
100%
Baseline activity.
Activated
MnCl₂ / CoCl₂
400% – 900%
Preferred for industrial scale.
Inhibited
Cu²⁺
< 10%
Copper is a potent inhibitor.
Critical Note: Avoid phosphate buffers during reconstitution with Mn²⁺/Co²⁺ as metal phosphates may precipitate, stripping the enzyme of cofactors. Use Tris-HCl or MOPS.
Module 2: Solubility & Heterogeneous Catalysis
Q: My substrate (e.g., p-hydroxyphenylhydantoin) precipitates in the reaction buffer. Should I add DMSO?
A: Avoid organic cosolvents if possible. Hydantoinase systems are designed to operate in heterogeneous (slurry) systems .
The Science:
Most industrially relevant hydantoins are hydrophobic. However, the enzymatic consumption of the dissolved fraction shifts the solid-liquid equilibrium. As the enzyme converts the soluble hydantoin into the highly soluble N-carbamoyl acid (anionic at pH 8), more solid hydantoin dissolves.
Optimization Steps:
pH Adjustment: Hydantoins are weak acids (pKa ~9.1). Increasing pH to 8.0–8.5 significantly increases solubility.
Warning: pH > 9.0 may cause spontaneous ring opening (chemical hydrolysis) which is non-stereoselective, ruining enantiomeric excess (ee).
Temperature: If using a thermostable variant (e.g., from Geobacillus stearothermophilus), operate at 50°C–60°C . This doubles substrate solubility compared to 25°C and drives the endothermic racemization reaction.
Agitation: In a slurry system (substrate loading > 50 g/L), mass transfer is the limiting factor. Ensure high shear mixing (overhead stirring) rather than orbital shaking.
Q: I am using a D-selective hydantoinase on a DL-substrate, but my product ee% is dropping over time. Why?
A: This usually indicates chemical background hydrolysis or product racemization .
Root Cause Analysis:
Chemical Hydrolysis: At pH > 8.5, hydroxide ions can attack the hydantoin ring non-enzymatically. This reaction is not chiral. If your enzyme is slow, the chemical background rate becomes significant, producing racemic N-carbamoyl acid.
Reversibility: The hydantoinase reaction is reversible. If the pH drops (due to N-carbamoyl acid production), the product can re-cyclize. If the reverse reaction is faster for one enantiomer, it alters the observed ee.
Troubleshooting Flowchart:
Figure 2: Decision tree for diagnosing low stereoselectivity.
Corrective Action:
pH-Stat Mode: Maintain pH at 7.8–8.0 via automated titration. This is the "sweet spot" where enzymatic activity is high, but chemical background hydrolysis is negligible.
Enzyme Ratio: Ensure the Hydantoinase : Racemase ratio is optimized. If the racemase is too slow, the D-hydantoin is depleted, and the enzyme sits idle waiting for L-to-D conversion.
Module 4: Analytical Troubleshooting (HPLC)
Q: My N-carbamoyl product peak is tailing or merging with the substrate peak on HPLC.
A: N-carbamoyl amino acids are acidic species that require specific mobile phase buffering.
Wavelength: 210 nm (detects the amide bond). Note that hydantoins absorb strongly here too.
Mobile Phase:
Critical: Acidic mobile phase is required to suppress ionization of the carboxylic acid group on the N-carbamoyl product, sharpening the peak.
Recipe: 10 mM Potassium Phosphate (pH 2.5–3.0) : Acetonitrile (90:10 to 80:20).
Differentiation:
Hydantoins: Elute later (more hydrophobic).
N-Carbamoyl Acids: Elute earlier (more polar).
Free Amino Acids: Elute at the void volume (unless derivatized).
References
Altenbuchner, J., et al. (2001). Structural and functional characterization of the hydantoinase process enzymes. This establishes the binuclear metal mechanism and the role of carbamylated lysine.
Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Discusses the evolutionary relationship and metal dependency (Mn2+/Co2+).
Lee, D.C.[3] & Kim, H.S. (1998).[3] Optimization of a heterogeneous reaction system for the production of optically active D-amino acids using thermostable D-hydantoinase. Details the slurry/heterogeneous catalysis protocols.
Arcuri, M.B., et al. (2000).[4] Resolution of DL-hydantoins by D-hydantoinase from Vigna angularis. Provides data on substrate specificity and pH effects on spontaneous hydrolysis.[5]
Suzuki, S., et al. (2005). Metal Ion Dependence of Recombinant Escherichia coli Allantoinase. Comparative analysis of metal activation (Zn vs Mn) in the amidohydrolase superfamily.
For researchers analyzing 3-ureido-3-phenylpropionic acid (also known as
-carbamoyl--phenylalanine), the selection of a reference standard is not merely a purchasing decision—it is a critical control point in analytical validity.
As a degradation product of ureido-containing drugs (e.g., Felbamate) and a key intermediate in
-amino acid synthesis, this molecule presents a unique stability challenge: acid-catalyzed cyclization . Under acidic HPLC conditions or improper storage, it spontaneously dehydrates to form dihydropyrimidines (dihydrouracils) .
This guide compares the three primary classes of reference standards available to laboratories, evaluating them against the rigorous requirements of ICH Q3A/Q3B impurity profiling.
The Comparative Landscape: Standard Grades
The following matrix compares the three "alternatives" for sourcing this standard. Note that unlike common APIs, a USP/EP Primary Reference Standard is rarely available for this specific impurity, forcing reliance on Secondary or Custom standards.
Feature
Option A: Certified Reference Material (CRM)
Option B: Commercial Research Grade (Reagent)
Option C: In-House Synthesized Standard
Primary Use
GMP Release Testing, Quantitation
R&D Screening, Qualitative ID
Early-phase Method Development
Purity (Typical)
> 99.5% (Chromatographic & Mass Balance)
95.0% – 98.0% (Variable)
Variable (Requires full characterization)
Traceability
NIST/Metrological Traceability
Vendor CoA only
Internal NMR/MS/TGA data
Water Content
Quantified (Karl Fischer)
Often Unreported (Hygroscopic risk)
Must be determined per batch
Stability Data
Provided (Expiry/Retest Date)
Unknown/Generic
Real-time stability required
Risk Profile
Low: Defensible in regulatory audits.
High: Risk of potency bias due to water/cyclization.
Medium: High resource burden to validate.
Senior Scientist Insight:
"Do not assume '98% purity' on a reagent bottle equates to 98% mass balance purity. Ureido acids are hygroscopic. A reagent grade standard can easily contain 2-5% absorbed water and 1-3% cyclized dihydrouracil impurity, leading to a significant overestimation of the impurity in your drug product samples."
Technical Deep Dive: The Cyclization Challenge
The structural integrity of 3-ureido-3-phenylpropionic acid is compromised by pH and heat. The standard can degrade during preparation if the wrong solvent or technique is used.
Degradation Pathway Diagram
Figure 1: Acid-catalyzed cyclization pathway of 3-ureido-3-phenylpropionic acid.
Caption: Under acidic conditions (common in HPLC mobile phases), the linear ureido acid cyclizes to the dihydrouracil form, altering retention time and UV response.
To ensure data integrity, use the following protocol which minimizes on-column degradation and ensures accurate quantitation regardless of the standard source.
A. Standard Preparation (The "Cold-Neutral" Technique)
Objective: Prevent cyclization during stock solution preparation.
Weighing: Equilibrate the standard to room temperature in a desiccator. Weigh ~10 mg into a volumetric flask.
Dissolution: Do NOT use pure acetonitrile or acidic buffer.
Recommended Diluent: Methanol:Water (50:50 v/v) buffered to pH 6.0 with 10mM Ammonium Acetate.
Reasoning: The neutral pH stabilizes the ureido group.
Sonication: Limit to < 2 minutes in a bath maintained at < 25°C.
B. HPLC-UV/MS Conditions
Column: C18 (L1) end-capped, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water (Note: Keep run times short to minimize acid exposure).
Figure 2: Analytical Decision Tree for Standard Qualification.
Caption: Workflow for qualifying a reference standard. If a CRM is unavailable, rigorous in-house characterization (NMR, KF, TGA) is mandatory to establish potency.
Comparative Data: Impact on Quantitation
The table below illustrates a simulated study comparing a Commercial Reagent (95%) vs. a Qualified In-House Standard (99.2%) used to quantify the impurity in a Felbamate sample.
Parameter
Reagent Grade Standard (Uncorrected)
Qualified Standard (Potency Corrected)
Impact
Nominal Purity
98.0% (Label Claim)
99.2% (Determined)
-
Actual Water Content
3.5% (Not on label)
0.4% (Measured)
Reagent is "wet"
Cyclized Impurity
2.1% (Dihydrouracil)
0.1%
Reagent is degraded
Effective Potency
92.4%
99.5%
7.1% Bias
Calculated Impurity in Drug
0.16% (Fails Spec)
0.14% (Passes Spec)
False Failure
Interpretation: Using the Reagent Grade standard without correcting for water and cyclized impurities resulted in a 7.1% error in potency assignment. This led to a calculated impurity level of 0.16%, falsely exceeding the ICH Q3B threshold (0.15%), potentially causing a batch rejection.
References
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1]
ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation.[1]
USP <1058>:Analytical Instrument Qualification. United States Pharmacopeia. (Access via USP-NF Online).
Douša, M., et al. (2006). Drug-excipient compatibility testing: Identification of a degradation product of felbamate. Journal of Pharmaceutical and Biomedical Analysis. (Validates the hydrolysis/cyclization pathways of felbamate derivatives).
Gellman, S. H. (1998).Foldamers: A Manifesto. Accounts of Chemical Research. (Contextualizes
UV-Vis absorption characteristics of phenyl-substituted ureido acids
An In-Depth Technical Guide to the UV-Vis Absorption Characteristics of Phenyl-Substituted Ureido Acids Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the ultraviolet-visible...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the UV-Vis Absorption Characteristics of Phenyl-Substituted Ureido Acids
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of phenyl-substituted ureido acids. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of their spectroscopic behavior, the profound influence of phenyl ring substituents, and a robust, field-proven protocol for accurate spectral acquisition and analysis.
Introduction: The Significance of Phenyl-Substituted Ureido Acids and UV-Vis Spectroscopy
Phenyl-substituted ureido acids are a class of organic compounds featuring a urea (-NH-CO-NH-) moiety linked to a phenyl group and a carboxylic acid. These structures are of significant interest in medicinal chemistry and materials science due to their biological activities and potential for forming complex molecular assemblies.[1][2] Ureido-functionalized compounds play indispensable roles in important biochemical processes and chemical synthesis.[2]
UV-Vis spectroscopy is a fundamental analytical technique that provides valuable insights into the electronic structure of these molecules.[3][4] By measuring the absorption of light in the ultraviolet and visible regions, we can probe the π-conjugated systems inherent in the phenyl ring and urea group.[5] This analysis is critical for confirming molecular identity, determining concentration in solution, and understanding how structural modifications impact electronic properties. The molar absorption coefficient (ε), an intrinsic property of a species, can be treated as a fingerprint for an organic compound.[3][4]
Theoretical Principles: Electronic Transitions in the Phenyl-Ureido Chromophore
The UV-Vis absorption of phenyl-substituted ureido acids is dominated by electronic transitions within the molecule's chromophore—the part of the molecule responsible for light absorption.[5] The primary chromophore is the phenyl ring, which exhibits characteristic π→π* transitions. The absorption spectrum of benzene, the fundamental structure, shows three absorption bands at approximately 184, 204, and 256 nm.[6]
The attachment of the ureido group (-NH-CO-NH-R') to the phenyl ring modifies this absorption profile significantly. The nitrogen atoms of the urea moiety possess non-bonding electrons (n-electrons) that can interact with the π-electron system of the aromatic ring through resonance.[7] This interaction extends the conjugated system, which generally leads to a shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and an increase in the absorption intensity (a hyperchromic effect).[7][8]
The key electronic transitions observed are:
π→π Transitions:* These are high-energy transitions occurring within the aromatic ring's π-system. They are typically characterized by high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹).
n→π Transitions:* These transitions involve the excitation of a non-bonding electron from a heteroatom (like the oxygen or nitrogen in the ureido group) to an anti-bonding π* orbital. These are generally lower in energy (occur at longer wavelengths) and have much lower intensity (ε < 1,000 L·mol⁻¹·cm⁻¹) compared to π→π* transitions. In many cases, these bands may be obscured by the more intense π→π* bands.[8]
Caption: Core structure and primary electronic transition in phenyl-ureido acids.
Comparative Analysis: The Effect of Phenyl Substituents
The true utility of UV-Vis spectroscopy for this class of compounds becomes apparent when comparing derivatives with different substituents on the phenyl ring. Substituents alter the electron density of the aromatic ring, thereby modifying the energy gap between the ground and excited electronic states.[7]
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) are termed auxochromes. They possess non-bonding electrons that they donate into the phenyl ring via resonance. This donation increases the energy of the highest occupied molecular orbital (HOMO), reduces the HOMO-LUMO energy gap, and results in a bathochromic shift (shift to longer λmax) and often a hyperchromic effect (increased ε).[7]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the phenyl ring. This effect can stabilize the ground state and may create a new, low-energy "charge-transfer" excited state.[7] This typically results in a significant bathochromic shift and a hyperchromic effect , as the interaction between the ring and the substituent creates a new, larger chromophore.[8]
Illustrative Performance Data
The following table provides representative data illustrating the expected UV-Vis absorption characteristics for a series of hypothetical phenyl-substituted ureido acetic acids in a polar solvent like ethanol. The values for the parent compound, Phenylurea, are based on experimental data, while the substituted derivatives demonstrate the scientifically-grounded trends described above.[7][8][9][10]
This protocol outlines a self-validating system for obtaining accurate and reproducible UV-Vis absorption spectra. The causality behind each step is explained to ensure scientific rigor.
Materials and Instrumentation
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.
Cuvettes: Matched pair of 1 cm path length quartz cuvettes (glass cuvettes are not suitable as they absorb UV light below ~340 nm).[11]
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice is critical; the solvent must dissolve the compound and be transparent in the wavelength range of interest.
Analyte: Phenyl-substituted ureido acid of high purity.
Volumetric Glassware: Class A volumetric flasks and pipettes.
Step-by-Step Methodology
Instrument Initialization: Power on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.
Sample Preparation (Causality: Accuracy):
Prepare a stock solution of the ureido acid by accurately weighing the compound and dissolving it in the chosen solvent in a volumetric flask. A typical starting concentration is 1 mg/mL.
From the stock solution, prepare a dilution to a concentration that will yield an absorbance maximum between 0.5 and 1.0. This range ensures the measurement is within the linear range of the Beer-Lambert Law, minimizing instrumental error.[12] An absorbance above 1.5 should be avoided.[11]
Why this concentration? Too low an absorbance leads to a poor signal-to-noise ratio. Too high an absorbance can lead to deviations from linearity due to intermolecular interactions or stray light effects.
Baseline Correction (Causality: Trustworthiness):
Fill both the sample and reference cuvettes with the pure solvent.
Place them in the respective holders in the spectrophotometer.
Perform a baseline scan across the desired wavelength range (e.g., 220-400 nm). This procedure electronically subtracts the absorbance of the solvent and any imperfections in the cuvettes, ensuring the final spectrum is solely due to the analyte.[13]
Sample Measurement (Causality: Precision):
Empty the sample cuvette, rinse it with a small amount of the diluted analyte solution, and then fill it with the analyte solution. The reference cuvette should remain filled with the pure solvent.
Place the sample cuvette back into the sample holder.
Initiate the sample scan using the same parameters as the baseline (e.g., scan speed: "Slow" for publication-quality data).[13]
Data Analysis:
The resulting spectrum should show absorbance as a function of wavelength.
Identify the wavelength of maximum absorbance (λmax).[12]
Using the measured absorbance (A) at λmax, the path length (b, typically 1 cm), and the known concentration (c, in mol/L), calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (b * c) .[14]
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Conclusion
The are dictated by the π→π* transitions of the phenyl-ureido chromophore. This guide demonstrates that the position (λmax) and intensity (ε) of these absorption bands are highly sensitive to the nature of the substituents on the phenyl ring. Electron-donating and electron-withdrawing groups predictably induce bathochromic and hyperchromic shifts, a principle that can be leveraged for structural confirmation and analysis. By following the detailed experimental protocol provided, researchers can obtain high-fidelity, reproducible data, ensuring the scientific integrity of their findings in the development of novel therapeutics and materials.
References
Title: ULTRAVIOLET SPECTROSCOPY.[7]
Source: St. Paul's Cathedral Mission College.
URL:
Title: The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons.[15]
Source: Taylor & Francis Online.
URL:
Title: Ureido Derivatives of Neoabietic Acid.[16]
Source: MDPI.
URL:
Title: CHAPTER 4 UV/VIS SPECTROSCOPY.[8]
Source: University of Pretoria.
URL: [Link]
Title: Vis-UV spectra of aromatic compounds.[6]
Source: Organic Chemistry.
URL:
Title: Chemistry of Ureido Carboxylic and Ureylene Dicarboxylic Acids.[1]
Source: ResearchGate.
URL: [Link]
Title: Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.[13]
Source: Purdue University.
URL:
Title: MOLAR ABSORPTIVITY.[14]
Source: University of Wisconsin-La Crosse.
URL: _
Title: Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions.[2]
Source: National Center for Biotechnology Information (PMC).
URL: [Link]
Title: UV-Visible Spectrophotometric Method and Validation of Organic Compounds.[3][4]
Source: European Journal of Engineering and Technology Research.
URL: [Link]
Title: Visible and Ultra-Violet Spectroscopy (UV-Vis).[5]
Source: Open Library Publishing Platform.
URL: [Link]
Proper Disposal of 3-(Carbamoylamino)-3-phenylpropanoic Acid: A Guide for Laboratory Professionals
Disclaimer: A Proactive Stance on Safety Foundational Principles of Chemical Waste Management The disposal of any chemical, including 3-(Carbamoylamino)-3-phenylpropanoic acid, is governed by a strict regulatory framewor...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: A Proactive Stance on Safety
Foundational Principles of Chemical Waste Management
The disposal of any chemical, including 3-(Carbamoylamino)-3-phenylpropanoic acid, is governed by a strict regulatory framework designed to protect laboratory personnel, the community, and the environment. Key regulations include the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] A core tenet of these regulations is the "cradle-to-grave" responsibility, which holds the generator of the waste accountable for its safe management from creation to final disposal.[3]
Your institution's Chemical Hygiene Plan (CHP) is the cornerstone of your laboratory's safety program and will provide specific procedures for waste management.[1][4] Always refer to your CHP and consult with your designated Chemical Hygiene Officer for guidance.
Hazard Assessment in the Absence of an SDS
Without a specific SDS, a preliminary hazard assessment must be based on the compound's chemical structure and data from analogous compounds. 3-(Carbamoylamino)-3-phenylpropanoic acid contains a phenylpropanoic acid backbone and a carbamoylamino functional group.
Phenylpropanoic acid derivatives are utilized in various applications, including pharmaceuticals, and can exhibit biological activity. Some derivatives are known to cause skin and eye irritation.
Carbamate compounds can vary widely in toxicity. Some are used as pesticides, while others, like ammonium carbamate, can be harmful if swallowed and cause skin and eye irritation.
Given these structural components, it is prudent to handle 3-(Carbamoylamino)-3-phenylpropanoic acid with care, assuming it may be an irritant and potentially harmful if ingested or inhaled.
Pre-Disposal and Handling Protocols
Proper handling from the outset is critical to minimize exposure and prevent spills.
Personal Protective Equipment (PPE)
Given the unknown specific hazards, a comprehensive PPE protocol is required. The EPA outlines various levels of PPE for handling hazardous materials.[5] For handling 3-(Carbamoylamino)-3-phenylpropanoic acid waste, Level D protection, the minimum for any laboratory setting, should be enhanced based on the potential for splashes or aerosol generation.[5][6][7]
PPE Category
Item
Specifications and Use
Eye and Face Protection
Safety Goggles and/or Face Shield
Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.
Hand Protection
Chemical-resistant Gloves
Nitrile or neoprene gloves are generally suitable for handling a wide range of chemicals. Ensure gloves are inspected for integrity before use.
Body Protection
Laboratory Coat
A standard lab coat is the minimum requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is recommended.
Respiratory Protection
Not typically required for small quantities of solids.
If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to prevent inhalation.
Engineering Controls
All handling of 3-(Carbamoylamino)-3-phenylpropanoic acid that could generate dust or aerosols should be performed within a certified chemical fume hood. This provides the primary barrier of protection against inhalation hazards.
Step-by-Step Waste Collection and Disposal Workflow
The following workflow provides a systematic approach to the disposal of 3-(Carbamoylamino)-3-phenylpropanoic acid, from the point of generation to final hand-off to your institution's EHS department.
Step 1: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[3]
Solid Waste: Collect solid 3-(Carbamoylamino)-3-phenylpropanoic acid waste (e.g., leftover compound, contaminated weigh paper) in a designated, compatible container.
Liquid Waste: If the compound is in solution, do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.[3]
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.
Step 2: Container Selection and Labeling
Waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[2][4]
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(Carbamoylamino)-3-phenylpropanoic acid."[4] Avoid using abbreviations or chemical formulas. The date of waste accumulation should also be clearly marked.
Step 3: Spill Cleanup
Accidental spills should be treated as potentially hazardous and cleaned up immediately by trained personnel.[8][9]
Alert Personnel: Notify others in the immediate area of the spill.
Don Appropriate PPE: Refer to the PPE table above.
Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding the creation of dust. For small liquid spills, use an appropriate absorbent material, working from the outside in.[2][10]
Decontaminate the Area: Clean the spill area with a suitable solvent or soap and water.
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the hazardous waste container.[8]
Step 4: Contacting Your Environmental Health and Safety (EHS) Department
This is the most critical step in the disposal process. Your institution's EHS department is the definitive authority on hazardous waste determination and disposal procedures.[11]
Request a Waste Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This may involve filling out an online form or a physical tag for the waste container.[12]
Provide Complete Information: Accurately describe the contents of the waste container, including the full chemical name and any other components if it is a mixture.
The following diagram illustrates the decision-making process for the proper disposal of 3-(Carbamoylamino)-3-phenylpropanoic acid.
Caption: Disposal Workflow for 3-(Carbamoylamino)-3-phenylpropanoic acid
Conclusion: A Culture of Safety and Compliance
The proper disposal of laboratory chemicals is a fundamental responsibility of every researcher. For novel or uncharacterized compounds like 3-(Carbamoylamino)-3-phenylpropanoic acid, a cautious and informed approach is essential. By adhering to the principles of your institution's Chemical Hygiene Plan, utilizing appropriate PPE, and working closely with your EHS department, you contribute to a safe and compliant laboratory environment.
References
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).
Safety & Risk Services. (n.d.). Spill Clean up Procedure.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
Chemical and Hazardous Waste Management and Disposal Policy. (n.d.).
AEG Environmental. (2014, October 16). What You Need to Know When Working Directly With Hazardous Waste.
CWRU-EHS. (2024, November 18). How to Fill Out Hazardous Waste Forms [Video]. YouTube.
Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026, February 4).
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